molecular formula C12H15N3O2S B159615 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid CAS No. 125421-24-1

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid

Cat. No. B159615
CAS RN: 125421-24-1
M. Wt: 265.33 g/mol
InChI Key: UQLKULVDTBNSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, also known as AT-125, is a novel compound that has been the subject of increasing research interest due to its potential therapeutic applications. AT-125 is a small molecule that has been shown to have unique properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the inhibition of cancer cell migration and invasion. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer. However, there are also several limitations to the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid in lab experiments. For example, 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex molecule that requires specialized equipment and expertise to synthesize and purify. Additionally, the mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid. One area of research could focus on the optimization of the synthesis and purification methods for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to make it more accessible for use in lab experiments. Another area of research could focus on the development of new therapeutic applications for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, such as the treatment of inflammatory diseases or neurodegenerative disorders. Finally, future research could also focus on the development of novel derivatives of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to improve its therapeutic potential and reduce its limitations.

Synthesis Methods

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-aminophenyl isothiocyanate with pyrrolidine-2-carboxylic acid, followed by purification through recrystallization. The synthesis of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid as a treatment for cancer. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have antitumor activity in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.

properties

CAS RN

125421-24-1

Product Name

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

1-[(2-aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O2S/c13-8-4-1-2-5-9(8)14-12(18)15-7-3-6-10(15)11(16)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,18)(H,16,17)

InChI Key

UQLKULVDTBNSTR-UHFFFAOYSA-N

Isomeric SMILES

C1CC(N(C1)C(=NC2=CC=CC=C2N)S)C(=O)O

SMILES

C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O

synonyms

2-amino-PTC-Pro
N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid
N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, (L)-isomer
N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, monosodium salt, (DL)-isomer
o-amino-PTC-proline

Origin of Product

United States

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